Molecular structure and weight of 3-Aminopropyl piperidine-2-carboxylate
Molecular structure and weight of 3-Aminopropyl piperidine-2-carboxylate
[1][2]
Executive Summary
3-Aminopropyl piperidine-2-carboxylate (C₉H₁₈N₂O₂) is a functionalized ester derivative of pipecolic acid (piperidine-2-carboxylic acid). As a bifunctional building block containing both a secondary amine (piperidine ring) and a primary amine (propyl chain) linked by a hydrolyzable ester bond, it serves as a critical intermediate in the synthesis of peptidomimetics, bicyclic lactams, and potentially as a "soft" linker in prodrug design.
This guide provides a definitive technical analysis of its molecular structure, physicochemical properties, and synthesis, while distinguishing it from its structural isomer, the N-alkylated methyl 1-(3-aminopropyl)piperidine-2-carboxylate (a precursor to bicyclic amidines).
Part 1: Molecular Identity & Physicochemical Properties
Structural Analysis
The molecule consists of a piperidine ring bearing a carboxylate group at the C2 position, which is esterified with 3-aminopropanol. The structure features two basic nitrogen centers with distinct pKa values, allowing for selective functionalization.
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Common Name: Pipecolic acid 3-aminopropyl ester
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Molecular Formula: C₉H₁₈N₂O₂
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Stereochemistry: The C2 position of the piperidine ring is chiral. The compound can exist as the (S)-enantiomer (derived from L-pipecolic acid), the (R)-enantiomer, or a racemate.
Quantitative Data Profile
| Property | Value / Description | Note |
| Molecular Weight | 186.25 g/mol | Monoisotopic Mass: 186.1368 Da |
| Physical State | Viscous Oil or Low-Melting Solid | Typically isolated as a salt (e.g., 2HCl) for stability. |
| pKa (Calculated) | N1 (Ring): ~11.0 | N2 (Chain): ~10.5 | Both amines are protonated at physiological pH. |
| LogP (Predicted) | 0.2 - 0.5 | Moderately polar due to dual amine functionality. |
| Solubility | High in H₂O, MeOH, EtOH | Free base is soluble in DCM/CHCl₃; Salts are water-soluble. |
| Stability | Hygroscopic; Ester hydrolysis prone | Unstable in basic aqueous media (saponification). |
Structural Disambiguation (Critical)
Researchers often confuse this O-alkyl ester with its N-alkyl isomer. It is vital to distinguish the two:
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Target Molecule (O-Alkyl): 3-Aminopropyl piperidine-2-carboxylate.[1][2] (Ester linkage). Used as a linker or scaffold.
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Isomer (N-Alkyl): Methyl 1-(3-aminopropyl)piperidine-2-carboxylate.[1][2] (Amine linkage). Used as a precursor for 1,5-diazabicyclo[5.4.0]undecan-6-one .[1]
Part 2: Synthesis & Characterization
Synthetic Strategy
Direct esterification of pipecolic acid with 3-aminopropanol is challenging due to competing amidation and polymerization. A protection-deprotection strategy is required to ensure regioselectivity.
Protocol: Steglich Esterification Route
Reagents:
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Starting Material A: (S)-N-Boc-Piperidine-2-carboxylic acid (Boc-Pipecolic acid).
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Starting Material B: N-Cbz-3-aminopropanol.
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Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).
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Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
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Activation: Dissolve Boc-Pipecolic acid (1.0 eq) in anhydrous DCM at 0°C under nitrogen. Add DCC (1.1 eq) and DMAP (0.1 eq). Stir for 15 minutes to form the O-acylisourea intermediate.
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Coupling: Add N-Cbz-3-aminopropanol (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–18 hours.
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Mechanism:[3] The alcohol attacks the activated acid to form the ester bond.
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Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Purify the intermediate (Boc-Pipe-O-(CH2)3-NH-Cbz) via flash column chromatography (Hexane/EtOAc).
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Global Deprotection:
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Step A (Boc removal): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
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Step B (Cbz removal): Catalytic hydrogenation (H₂, Pd/C) in MeOH.
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Note: If orthogonal protection is not needed, simultaneous removal can be achieved using HBr/Acetic acid (harsh) or by selecting Z/Boc groups removable by acid.
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Salt Formation: Isolate as the dihydrochloride salt (3-Aminopropyl piperidine-2-carboxylate • 2HCl) by precipitation from ether.
Analytical Validation
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¹H NMR (D₂O, Salt form):
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δ 1.5–2.0 (m, 6H, Piperidine ring CH₂).
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δ 2.1 (m, 2H, Propyl center CH₂).
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δ 3.0–3.5 (m, 4H, N-CH₂ ring + N-CH₂ chain).
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δ 4.1 (m, 1H, α-proton at C2).
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δ 4.3 (t, 2H, Ester O-CH₂).
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Mass Spectrometry (ESI+): m/z 187.14 [M+H]⁺.
Part 3: Applications in Drug Development
Pharmacophore & Scaffold Utility
The 3-aminopropyl piperidine-2-carboxylate moiety serves as a cationic amphiphilic scaffold .
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Local Anesthetic Analogs: The structure mimics the "Lipophilic Head – Linker – Hydrophilic Tail" topology of local anesthetics (e.g., Tetracaine), though the aliphatic head (piperidine) reduces potency compared to aromatic analogs.
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Prodrug Linkers: The ester bond is susceptible to plasma esterases. This motif can be used to link a drug (via the amine) to a carrier or to improve the solubility of a carboxylic acid drug (by esterifying with the aminopropyl chain).
Precursor for Macrocycles
Under high-dilution conditions, the free base of this molecule can undergo intramolecular aminolysis (Head-to-Tail cyclization) to form a 10-membered lactam (1,5-diazacyclodecan-2-one), although this is entropically disfavored compared to intermolecular polymerization.
Part 4: Visualization
Synthesis Workflow Diagram
The following diagram illustrates the orthogonal protection strategy required to synthesize the target ester without polymerization.
Caption: Orthogonal protection strategy preventing self-polymerization during ester synthesis.
Molecular Connectivity & Logic
This diagram details the connectivity and functional zones of the molecule.
Caption: Functional topology of C9H18N2O2 showing the ester linkage between the piperidine core and amine tail.
References
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Sigma-Aldrich. (2025). Safety Data Sheet: Pipecolic acid derivatives and 1,4-Bis(3-aminopropyl)piperazine. Retrieved from
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PubChem. (2025). Compound Summary: N-(3-aminopropyl)pyridine-2-carboxamide and related Piperidine Carboxylates. National Library of Medicine. Retrieved from
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ChemicalBook. (2024). Synthesis of 1-(3-Aminopropyl)piperazine and Piperidine derivatives. Retrieved from
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TDX (Tesis Doctorals en Xarxa). (2015). Synthesis of methyl 1-(3-aminopropyl)piperidine-2-carboxylate and 1,5-diazabicyclo[5.4.0]undecan-6-one. Retrieved from
